molecular formula C6H8ClNOS B2542674 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole CAS No. 167155-54-6

4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole

Cat. No.: B2542674
CAS No.: 167155-54-6
M. Wt: 177.65
InChI Key: LVUAQOMXCHGZDW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chloromethyl and methoxymethyl groups attached to the thiazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method is the reaction of 2-(methoxymethyl)thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions at temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chloromethylation of 2-(methoxymethyl)thiazole using chloromethyl methyl ether and a suitable catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiazolidine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and mild heating (40-60°C).

    Oxidation: Potassium permanganate, hydrogen peroxide, solvents (water, acetic acid), and room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride, solvents (ether, tetrahydrofuran), and low temperatures (0-10°C).

Major Products:

  • Substitution reactions yield various thiazole derivatives.
  • Oxidation reactions produce sulfoxides and sulfones.
  • Reduction reactions result in thiazolidine derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxymethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

    4-(Chloromethyl)phenyltrimethoxysilane: Similar in having a chloromethyl group but differs in the presence of a phenyl ring and trimethoxysilane group.

    Chloromethyl methyl ether: Shares the chloromethyl group but lacks the thiazole ring structure.

    2-(Methoxymethyl)thiazole: Similar in having the methoxymethyl group but lacks the chloromethyl group.

Uniqueness: 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole is unique due to the combination of chloromethyl and methoxymethyl groups attached to the thiazole ring. This unique structure imparts specific reactivity and properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Properties

IUPAC Name

4-(chloromethyl)-2-(methoxymethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNOS/c1-9-3-6-8-5(2-7)4-10-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUAQOMXCHGZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 9 g of 2-methoxy-thioacetamide and 10.87 g 1,3-dichloroacetone in 90 ml ethanol was refluxed for 2 h. The solvent was evaporated and the residue neutralized with saturated sodium bicarbonate solution. After extraction with ether the organic phase was washed twice with water and dried over sodium sulfate. Evaporation of the solvent left 13.0 g crude product.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

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